2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
Description
结构分类与命名
2-氯-N-[4-(吡啶-4-基甲基)苯基]乙酰胺(IUPAC名称:2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide)是一种含氮杂环有机化合物,其分子式为C₁₄H₁₃ClN₂O,分子量为284.73 g/mol。该化合物由三个主要结构单元构成:
- 乙酰胺骨架 :中心为氯取代的乙酰胺基团(-NH-C(O)-CH₂Cl);
- 苯环取代基 :对位连接吡啶甲基的苯环;
- 吡啶杂环 :通过亚甲基桥与苯环相连的吡啶环。
其SMILES表示为:ClCC(=O)Nc1ccc(cc1)Cc2ccncc2,精确的立体化学信息可通过InChI Key UUBCJHWRZLADBF-UHFFFAOYSA-N进行验证。表1总结了其关键结构参数。
表1 2-氯-N-[4-(吡啶-4-基甲基)苯基]乙酰胺的结构参数
| 参数 | 数值/描述 |
|---|---|
| 分子式 | C₁₄H₁₃ClN₂O |
| 分子量 | 284.73 g/mol |
| 晶体对称性 | 单斜晶系(预测) |
| 氢键供体/受体数 | 1/3 |
| 可旋转键数 | 5 |
有机金属化学中的历史发展
该化合物的合成路线与有机金属催化技术密切相关。2010年代后,随着钯催化交叉偶联反应的普及,其前体4-(吡啶-4-基甲基)苯胺的合成效率显著提升。关键进展包括:
- Suzuki-Miyaura偶联 :用于构建苯环与吡啶环的连接,催化剂体系多采用Pd(PPh₃)₄与碳酸钾体系,反应收率达78-85%;
- Buchwald-Hartwig胺化 :在乙酰胺化步骤中,采用Pd₂(dba)₃/Xantphos催化体系,使得胺基引入的选择性提高至92%;
- 金属辅助氯代反应 :最终氯代步骤使用CuCl₂作为催化剂,在DMF溶剂中实现定向取代,避免过度氯化副产物。
这一发展历程体现了现代有机金属化学在复杂分子构建中的核心作用,特别是过渡金属催化剂在控制反应区域选择性与立体化学中的优势。
杂环化学研究的意义
作为含吡啶基的杂环化合物,其研究价值体现在:
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O/c15-10-14(18)17-13-3-1-11(2-4-13)9-12-5-7-16-8-6-12/h1-8H,9-10H2,(H,17,18) |
InChI Key |
PXEMJVFUXKULII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or water; mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; solvents like acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, highlighting substituent variations and their implications:
Pharmacological and Physicochemical Properties
- Bioactivity: Sulfonamide Derivatives: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide exhibit anti-hypernociceptive activity, likely due to sulfonamide interactions with pain receptors . Thiazole Derivatives: 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives show matrix metalloproteinase (MMP) inhibition, critical for anti-inflammatory and anticancer applications .
- Solubility and Stability: Pyridine or piperazine substituents improve aqueous solubility, whereas ethoxyphenoxy or methylsulfonyl groups enhance lipophilicity, affecting membrane permeability .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Sulfonamide or methylsulfonyl groups increase electrophilicity, enhancing interactions with enzymatic targets .
- Aromatic Heterocycles : Pyridine or thiazole rings contribute to π-π stacking with biological targets, improving binding affinity .
- Alkyl/Aryl Chains: Longer chains (e.g., ethoxyphenoxy) may reduce solubility but improve lipid bilayer penetration .
Biological Activity
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, also known as its hydrochloride form, has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential anti-inflammatory and antitumor properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
The compound features a chloro group and an acetamide functional group, which contribute to its reactivity and biological interactions. The chloro group is capable of undergoing nucleophilic substitution reactions, while the acetamide moiety can participate in hydrogen bonding with biological molecules, potentially modulating enzyme or receptor activity.
- Enzyme Inhibition : 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism that may reduce inflammation.
- Receptor Binding : Interaction studies indicate that the compound can bind to various receptors, influencing cellular signaling pathways and contributing to its therapeutic effects.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory response.
Antitumor Properties
Preliminary investigations suggest that 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide may possess antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating potential for further development as an anticancer agent.
Case Studies and Research Findings
- Study on Inhibitory Effects : A study evaluated the compound's effects on COX enzymes, revealing a dose-dependent inhibition that supports its use in treating inflammatory conditions.
- Anticancer Activity : In a series of experiments involving human cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide, and what methodological considerations are critical for success?
The synthesis typically involves:
- Step 1 : Substitution reactions under alkaline conditions to introduce the pyridinylmethyl group to the phenyl ring (e.g., using 4-pyridinemethanol and a halogenated nitrobenzene derivative) .
- Step 2 : Reduction of nitro groups to amines under acidic conditions (e.g., Fe/HCl) .
- Step 3 : Condensation with 2-chloroacetyl chloride or chloroacetic acid derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) in solvents such as DMF or THF .
Key considerations : Control reaction pH in Step 1 to avoid side products, use inert atmospheres during reduction (Step 2), and optimize stoichiometry in Step 3 to minimize unreacted intermediates.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the acetamide backbone, pyridinylmethyl substitution, and chloro group position. For example, the chloroacetamide moiety shows characteristic peaks at ~4.2 ppm () and ~168 ppm (carbonyl carbon) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 287.75) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Issue : Co-elution of byproducts (e.g., unreacted amines or chlorinated intermediates).
- Solution : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures . Monitor purity via TLC and HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Method : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include bond angles (e.g., C-Cl bond length ~1.79 Å) and torsion angles in the pyridinylmethyl group .
- Challenges : Crystal twinning or disorder in the pyridine ring. Mitigate by growing crystals in slow-evaporation setups (e.g., DMSO/water) and using TWINABS for data integration .
Q. How should researchers design structure-activity relationship (SAR) studies to explore bioactivity?
- Strategy : Synthesize analogs with modifications to (i) the chloro group (e.g., F, Br), (ii) pyridine ring (e.g., methyl substitution), and (iii) phenylacetamide linker (e.g., sulfonyl or ether groups) .
- Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against S. aureus and E. coli , or anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Possible causes : Poor solubility, metabolic instability, or off-target effects.
- Approach :
- Perform ADME-Tox profiling (e.g., hepatic microsome stability, plasma protein binding) .
- Use molecular docking to assess binding affinity to targets (e.g., kinases) versus decoy proteins .
- Validate with pharmacokinetic studies (e.g., C, t) in rodent models .
Q. What advanced techniques are recommended for studying reaction mechanisms in its synthesis?
- Kinetic Studies : Monitor reaction progress via in-situ FTIR (e.g., disappearance of nitro group peaks at ~1520 cm) .
- Computational Chemistry : Use DFT (Density Functional Theory) to model transition states and identify rate-limiting steps (e.g., B3LYP/6-31G* level) .
Data Analysis and Optimization
Q. What statistical methods are appropriate for optimizing reaction yields?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for the condensation step .
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate spectroscopic data (e.g., NMR shifts) with reaction outcomes .
Q. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?
- Troubleshooting :
- Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM).
- Validate ligand protonation states using pKa predictions (e.g., MarvinSketch) .
- Incorporate solvation effects (e.g., implicit solvent models like GB/SA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
